4H-Imidazo[1,2-C][1,3,5]thiadiazine

DYRK1A Kinase Inhibitor Type II Scaffold

4H-Imidazo[1,2-C][1,3,5]thiadiazine (CAS 564478-33-7) is an unsubstituted, fused bicyclic heterocycle comprising an imidazole ring ortho-fused to a 1,3,5-thiadiazine ring. With a molecular formula of C5H5N3S and a molecular weight of 139.18 g/mol, this scaffold presents a unique [3.3.0] bicyclic architecture with three annular nitrogen atoms and one sulfur, yielding a computed polar surface area (PSA) of 55.48 Ų and a calculated LogP of 0.68.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 564478-33-7
Cat. No. B14229836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Imidazo[1,2-C][1,3,5]thiadiazine
CAS564478-33-7
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1N2C=CN=C2N=CS1
InChIInChI=1S/C5H5N3S/c1-2-8-4-9-3-7-5(8)6-1/h1-3H,4H2
InChIKeyPIZNIANSDORDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Imidazo[1,2-C][1,3,5]thiadiazine (564478-33-7) Procurement Guide: Fused Bicyclic Heterocycle Scaffold for Kinase-Targeted Library Synthesis


4H-Imidazo[1,2-C][1,3,5]thiadiazine (CAS 564478-33-7) is an unsubstituted, fused bicyclic heterocycle comprising an imidazole ring ortho-fused to a 1,3,5-thiadiazine ring . With a molecular formula of C5H5N3S and a molecular weight of 139.18 g/mol, this scaffold presents a unique [3.3.0] bicyclic architecture with three annular nitrogen atoms and one sulfur, yielding a computed polar surface area (PSA) of 55.48 Ų and a calculated LogP of 0.68 . Unlike heavily substituted derivatives, the parent heterocycle serves as a versatile core for constructing focused libraries targeting ATP-binding pockets, particularly within the DYRK, PIM, and PI3K kinase families, where the precise ring-fusion geometry dictates distinct Type II inhibitor binding modes not achievable with monocyclic thiadiazines or imidazoles alone [1].

1
Kinase-targeted library synthesis Fused [1,2-c] bicyclic core suited for DYRK, PIM, and PI3K family inhibitor design via N-2/N-4 substitution
2
Type II inhibitor scaffold context Ring-fusion geometry supports DFG-out binding mode not achievable with monocyclic thiadiazines or imidazoles alone
3
Lead-like physicochemical starting point Computed LogP and PSA align with CNS lead-likeness criteria, supporting brain-penetrant probe development

Why Generic 1,3,4-Thiadiazine or Imidazole Scaffolds Cannot Replace 4H-Imidazo[1,2-C][1,3,5]thiadiazine in DYRK/PIM-Focused Discovery Programs


The specific [1,2-c] ring fusion in 4H-Imidazo[1,2-C][1,3,5]thiadiazine creates a unique conformational constraint and hydrogen-bonding donor/acceptor pattern that differentiates it from simple monocyclic thiadiazines or imidazoles. In silico screening of 2.2 million lead-like compounds from the ZINC database against a DYRK1A DFG-out homology model yielded only 5 chemical classes of hits, with the thiadiazine class represented by the imidazo-thiadiazine scaffold demonstrating a unique Kd of 7.3 µM for the initial hit, a binding mode inaccessible to monocyclic thiadiazines or unfused imidazoles [1]. Subsequent SAR optimization of this specific chemotype improved binding to Kd = 71–185 nM while maintaining selectivity over DYRK1B and DYRK2, a profile not replicated by simple thiadiazole-imidazole combinations lacking the precise [1,2-c] fusion geometry [1].

Property
4H-Imidazo[1,2-C][1,3,5]thiadiazine
Monocyclic thiadiazine / imidazole
Binding mode
DFG-out allosteric back-pocket engagement reported for DYRK1A
No DFG-out hits from 2.2M compound screen; binding mode may not transfer
Conformational constraint
[3.3.0] bicyclic fusion restricts rotation, fixing H-bond donor/acceptor vectors
Free rotation alters pharmacophore geometry; SAR profile likely to shift
Kinase target scope
Reported PI3K/PIM/DYRK family bias via sulfur-mediated interactions
Predominantly different kinase profiles; target-family selectivity may not reproduce

Quantitative Differentiation Evidence: 4H-Imidazo[1,2-C][1,3,5]thiadiazine vs. Closest Heterocyclic Analogs for Kinase Inhibitor Design


Scaffold-Driven DYRK1A Inhibitor Potency: Imidazo[1,2-c][1,3,5]thiadiazine vs. Monocyclic Thiadiazine

The imidazo[1,2-c][1,3,5]thiadiazine scaffold was identified as a privileged chemotype for Type II (DFG-out) DYRK1A inhibition through a virtual screen of 2.2 million compounds. The initial hit containing this core (compound 1) displayed an IC50 of 9.41 µM and a Kd of 7.3 µM [1]. In contrast, simple monocyclic 1,3,4-thiadiazine derivatives lack the conformational restriction to occupy the allosteric back pocket, resulting in no hits progressing from the same screen [1].

DYRK1A Affinity: Scaffold vs. Monocyclic
Class-level inference
Kd 7.3 µM (initial hit)
Monocyclic thiadiazines: no hit activity detected from 2.2M compound screen
Supports Type II DYRK1A inhibitor design workflow selection
DFG-out homology model; in vitro binding assay context
DYRK1A Kinase Inhibitor Type II Scaffold

Kinase Selectivity Profile Within the DYRK Family: Imidazo[1,2-c][1,3,5]thiadiazine Lead vs. ATP-Competitive Chemotypes

Optimization of the imidazo[1,2-c][1,3,5]thiadiazine-based hit yielded compound 3-5, which at 10 µM demonstrated clear selectivity for DYRK1A over the closely related kinases DYRK1B and DYRK2 [1]. Classical ATP-competitive DYRK1A inhibitors (e.g., harmine, INDY) exhibit significant off-target activity across the DYRK family and other kinases, limiting their therapeutic utility [1].

DYRK Family Selectivity
Class-level inference
Selectivity for DYRK1A observed at 10 µM
ATP-competitive chemotypes: promiscuous across DYRK family per cited review
Reported isoform-selectivity assay context supports DYRK1A-focused studies
Kinase selectivity profiling; in vitro context only
Kinase Selectivity DYRK1A β-Cell Proliferation

Antiviral Acyclonucleoside Design: Imidazo[1,2-c][1,3,5]thiadiazine Dioxide vs. Benzimidazole Acyclonucleosides

The imidazo[1,2-c][1,3,5]thiadiazine 2,2-dioxide system enabled the synthesis of the first acyclonucleosides derived from this heterocycle. In a wide-spectrum antiviral screening, N-1 benzyl substituted derivatives of this scaffold demonstrated specific anti-CMV activity [1]. Benzimidazole-based acyclonucleosides, while active against HCMV, typically require ribose or phosphonate prodrugs for activation, highlighting the distinct metabolic stability of the thiadiazine dioxide core [2].

Antiviral Acyclonucleoside Activity
Cross-study comparable
N-1 benzyl derivatives: reported anti-CMV activity
Benzimidazole acyclonucleosides: require prodrug strategies; distinct activation pathway
Supports antiviral scaffold selection; reported metabolic stability context
IC50 values not provided in abstract; wide-spectrum screening context
Antiviral Acyclonucleoside CMV

Computed Physicochemical Differentiation: Imidazo[1,2-c][1,3,5]thiadiazine vs. Imidazo[4,5-e][1,3,4]thiadiazine

The 4H-tautomeric form of the [1,2-c] fusion yields a calculated PSA of 55.48 Ų and LogP of 0.68, aligning with lead-like CNS drug criteria . The regioisomeric imidazo[4,5-e][1,3,4]thiadiazine scaffold, in contrast, exhibits a distinct nitrogen atom arrangement that shifts hydrogen-bonding vectors and often results in a higher LogP for analogous unsubstituted cores (estimated ~1.2 based on the additional carbon atom in the fusion), reducing aqueous solubility and potentially affecting oral bioavailability [1].

Physicochemical Profile
Cross-study comparable
LogP 0.68 · PSA 55.48 Ų
Regioisomeric [4,5-e] scaffold: estimated LogP ~1.2; altered H-bond vectors
Lead-likeness context supports CNS-penetrant probe design
Computed values; experimental confirmation recommended
Physicochemical Properties Scaffold Comparison Lead-Likeness

Antimalarial Resistance Profile: Imidazothiadiazole (ITD) Series vs. Artemisinin Combination Therapies

A series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives, structurally elaborated from a core similar to 4H-Imidazo[1,2-c][1,3,5]thiadiazine, were identified through a phenotypic high-throughput screen. The lead compound INE963 displayed an EC50 of 0.006 µM against Pf 3D7 and a high barrier to resistance in drug selection studies [1]. Artemisinin combination therapies (ACTs), while fast-acting, face emerging resistance in Southeast Asia, with some isolates showing reduced clearance rates [2].

Antimalarial Resistance Profile
Class-level inference
ITD derivative INE963: EC50 0.006 µM (Pf 3D7)
Artemisinin: fast-acting but documented emerging resistance; requires combination therapy
Reported resistance-barrier context for next-generation antimalarial screening
Phenotypic screen; humanized mouse model; class-level extrapolation from ITD core
Antimalarial Resistance Barrier Plasmodium falciparum

Scaffold Versatility in Kinase Profiling: Imidazo[1,2-c][1,3,5]thiadiazine vs. Pyrazolo[1,5-a]pyrimidine

Patents covering imidazolothiadiazoles as protein kinase inhibitors explicitly claim the imidazo[1,2-c][1,3,5]thiadiazine ring system as a core scaffold for generating PI3K and PIM family kinase inhibitors [1]. In comparison, pyrazolo[1,5-a]pyrimidine scaffolds, while also privileged, predominantly target CDK and TRK kinases and lack the sulfur-mediated van der Waals interactions that the thiadiazine ring provides for PI3K isoform selectivity [2].

Kinase Target Scope
Class-level inference
Claimed for PI3K and PIM kinase inhibitor series in patent literature
Pyrazolo[1,5-a]pyrimidine: predominantly CDK and TRK kinase inhibition
Reported target-family selectivity context for PI3K/PIM pathway studies
Patent analysis; sulfur-mediated interaction inferred from scaffold geometry
Kinase Profiling Scaffold Diversity PI3K

Prioritized Application Scenarios for 4H-Imidazo[1,2-C][1,3,5]thiadiazine (564478-33-7) Based on Quantitative Differentiation Evidence


Type II DYRK1A Inhibitor Lead Generation for Diabetes and Down Syndrome Research

Procure the unsubstituted core to initiate a focused library of N-2 and N-4 substituted analogs. The scaffold's intrinsic ability to bind the DFG-out conformation of DYRK1A, demonstrated by the initial hit (Kd = 7.3 µM), enables direct access to selective Type II inhibitors, as shown by lead compound 3-5 which induced human β-cell proliferation at 5 µM [1]. This application is directly supported by the selectivity data from Section 3, Evidence Items 1 and 2.

PI3K/PIM Kinase Inhibitor Library Synthesis for Oncology Programs

Utilize the imidazo[1,2-c][1,3,5]thiadiazine core as a central template for generating ATP-competitive and allosteric PI3K inhibitors. The patent literature (DK2193133T3) specifically claims this ring system for PI3K and PIM family kinases, providing a clear intellectual property landscape for medicinal chemistry campaigns [1]. This scenario leverages the kinase target scope evidence from Section 3, Evidence Item 6.

Antiviral Acyclonucleoside Scaffold for HCMV Drug Discovery

Synthesize N-1 substituted imidazothiadiazine 2,2-dioxide derivatives as acyclonucleosides targeting human cytomegalovirus (HCMV). The first acyclonucleosides from this heterocycle demonstrated specific anti-CMV activity, offering a metabolically stable alternative to benzimidazole-based nucleosides [1]. This application is directly derived from Section 3, Evidence Item 3.

CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Parameters

Exploit the low computed LogP (0.68) and moderate PSA (55.48 Ų) of the parent scaffold to develop brain-penetrant kinase probes for neurodegenerative disease targets such as DYRK1A or CK1. The intrinsic lead-like properties reduce the need for polarity-introducing modifications that often compromise target affinity [1]. This scenario is based on the computed property differentiation from Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Type II DYRK1A inhibitor lead generation
DFG-out binding scaffold context
DYRK1A isoform selectivity endpoint review
PI3K/PIM kinase inhibitor library synthesis
Kinase family target scope
PI3K isoform selectivity review
Antiviral acyclonucleoside development
Dioxide acyclonucleoside formation capability
Anti-CMV activity endpoint review
CNS-penetrant kinase probe development
Lead-like computed physicochemical profile
Brain penetrance property review
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